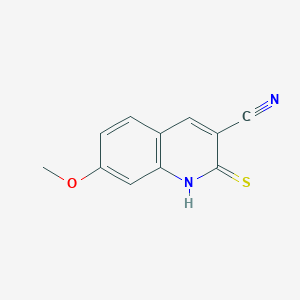

2-Mercapto-7-methoxy-quinoline-3-carbonitrile

Description

Properties

IUPAC Name |

7-methoxy-2-sulfanylidene-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c1-14-9-3-2-7-4-8(6-12)11(15)13-10(7)5-9/h2-5H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWBDRFIVYOYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=S)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Therapeutic Potential of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile: A Technical Guide for Preclinical Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] This technical guide focuses on a specific, yet underexplored derivative, 2-Mercapto-7-methoxy-quinoline-3-carbonitrile . While direct biological data for this compound is scarce, its structural motifs—a quinoline core, a methoxy group at position 7, a nitrile group at position 3, and a mercapto group at position 2—suggest a high probability of significant pharmacological activity. This document serves as an in-depth guide for researchers, outlining a strategic and scientifically rigorous approach to systematically investigate the potential biological activities of this compound. We will delve into hypothesized mechanisms of action based on established structure-activity relationships of analogous compounds and provide detailed, field-proven experimental protocols for the comprehensive evaluation of its anticancer and antimicrobial efficacy.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline, a heterocyclic aromatic compound, is a privileged structure in drug discovery, renowned for its presence in natural products and its versatility as a pharmacophore.[2][4] Derivatives of quinoline have been successfully developed as antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[3][5][6] The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[4]

This compound (Molecular Formula: C₁₁H₈N₂OS, Molecular Weight: 216.26 g/mol ) integrates several key functional groups that are known to influence biological activity:

-

The Quinoline Core: Provides a planar aromatic system capable of intercalating with DNA and interacting with various enzymatic targets.[7]

-

The 2-Mercapto Group: The thiol group can act as a potent nucleophile and may be crucial for interacting with biological targets, potentially through covalent bonding or coordination with metal ions in metalloenzymes.

-

The 7-Methoxy Group: Methoxy-substituted quinolines have been investigated as intermediates in the synthesis of kinase inhibitors and are known to influence the pharmacokinetic and pharmacodynamic properties of molecules.[5][6]

-

The 3-Carbonitrile Group: The nitrile moiety is a strong electron-withdrawing group that can participate in hydrogen bonding and influence the overall electronic properties of the molecule, which can be critical for receptor binding.

Given these structural features, it is plausible to hypothesize that this compound will exhibit significant anticancer and/or antimicrobial activities. The following sections will outline a comprehensive strategy to explore these possibilities.

Hypothesized Mechanisms of Action and Key Biological Targets

Based on the extensive literature on quinoline derivatives, we can propose several putative mechanisms of action for this compound.

Potential Anticancer Mechanisms

Quinoline-based compounds are known to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[2][8]

-

Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. Key kinase targets to investigate include:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Several quinoline compounds have shown inhibitory activity against PI3K and mTOR.[9]

-

Src Kinase: As a non-receptor tyrosine kinase, Src plays a pivotal role in cancer cell proliferation, invasion, and metastasis. Some quinoline-3-carbonitrile derivatives have been identified as Src inhibitors.[3]

-

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and transcription. Their inhibition leads to DNA damage and cell death. The planar quinoline ring is a classic pharmacophore for topoisomerase inhibitors.[3][7][10]

-

Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic pathways, potentially by increasing the production of reactive oxygen species (ROS) or by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[10][11]

Potential Antimicrobial Mechanisms

The antimicrobial activity of quinoline derivatives is well-documented, with mechanisms often involving the disruption of essential cellular processes in bacteria and fungi.[4][12]

-

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are the primary targets of quinolone antibiotics.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the quinoline scaffold may allow the compound to intercalate into the microbial cell membrane, leading to increased permeability and cell death.

-

Enzyme Inhibition: The mercapto group could chelate essential metal ions in microbial enzymes, thereby inactivating them.

The following diagram illustrates the potential signaling pathways that could be targeted by this compound in cancer cells.

Caption: Hypothesized anticancer signaling pathways targeted by the compound.

Experimental Workflows for Biological Evaluation

A tiered approach is recommended for the systematic evaluation of this compound, starting with broad screening assays and progressing to more specific mechanistic studies.

General Workflow

The following diagram outlines the proposed experimental workflow.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijmphs.com [ijmphs.com]

- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 11. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile Properties

Abstract

The modern drug discovery pipeline is a complex, multi-stage process fraught with high attrition rates and escalating costs.[1] The ability to predict the physicochemical, pharmacokinetic, and toxicological properties of a molecule in the early stages of research is paramount to mitigating these risks. In silico methodologies, or computer-aided drug design (CADD), have emerged as indispensable tools that accelerate discovery by prioritizing candidates with favorable profiles long before expensive synthesis and in vitro testing.[2][3] This guide provides a comprehensive, protocol-driven framework for the computational characterization of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile, a heterocyclic compound belonging to the quinoline class, which is noted for its members' diverse biological activities.[4][5] We will detail the scientific rationale behind each predictive step, from fundamental property calculations to advanced ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, providing researchers with a self-validating workflow to generate a robust, data-driven hypothesis of the molecule's potential as a drug candidate.

Introduction: The Rationale for Predictive Analysis

The journey from a "hit" compound to a marketable drug is arduous; a high percentage of candidates fail in late-stage trials due to poor pharmacokinetics or unforeseen toxicity.[1] The core principle of early-stage in silico assessment is to "fail fast, fail cheap," identifying problematic candidates before significant resources are invested. By building a computational model of a molecule's behavior, we can address critical questions: Can it be absorbed by the body? Will it reach its intended target? How will it be metabolized? Is it likely to be toxic?

This compound (MMQC) is a molecule of interest due to its quinoline scaffold. Quinoline derivatives are prevalent in medicinal chemistry, forming the basis for numerous approved drugs.[5] Therefore, a thorough computational profiling of MMQC is a logical and cost-effective first step in evaluating its therapeutic potential. This guide establishes a workflow that begins with the molecule's fundamental digital representation and progresses through layers of increasingly complex property predictions.

Caption: Overall In Silico Prediction Workflow.

Foundational Step: Molecular Representation

Before any prediction can occur, the molecule must be represented in a machine-readable format. This is the most critical step, as all subsequent calculations depend on this initial input. The Simplified Molecular Input Line Entry System (SMILES) is a common and robust method for representing a 2D chemical structure as an ASCII string.

-

Molecule: this compound

-

Molecular Formula: C11H8N2OS[7]

-

Canonical SMILES: COC1=CC2=C(C=C(C#N)C(=S)N2)C=C1

-

InChIKey: (A standardized, hashed representation for database lookups)

Causality of Choice: Using a canonical SMILES string ensures that the representation is unique and standardized, regardless of how the molecule was drawn. This prevents ambiguity in the input data, which is a critical aspect of creating a self-validating and reproducible workflow. Public databases like PubChem are authoritative sources for obtaining these identifiers.[8][9]

Prediction of Physicochemical Properties

Physicochemical properties govern how a molecule behaves in a biological environment, influencing everything from solubility to its ability to cross cell membranes. We utilize established computational models, many of which are freely available through web servers, to estimate these values.

Rationale: The goal is to determine if the molecule possesses a baseline profile compatible with a therapeutic agent. For example, extremely poor water solubility can make formulation and oral absorption challenging, while a very high molecular weight might violate established "drug-likeness" principles.

Experimental Protocol: Using a Web-Based Platform (e.g., SwissADME)

-

Navigate: Access a comprehensive, free-to-use web server such as SwissADME.

-

Input: Copy the canonical SMILES string (COC1=CC2=C(C=C(C#N)C(=S)N2)C=C1) and paste it into the query box.

-

Execution: Initiate the calculation. The platform runs a suite of validated prediction algorithms based on quantitative structure-property relationships (QSPR).[10]

-

Data Collation: Tabulate the key output parameters as shown below.

Table 1: Predicted Physicochemical Properties of MMQC

| Property | Predicted Value | Importance in Drug Development |

| Molecular Weight | 216.26 g/mol [7] | Influences absorption and diffusion; a key component of Lipinski's rules. |

| LogP (Octanol/Water) | 2.5 - 3.5 (Consensus) | Measures lipophilicity; critical for membrane permeability and solubility. |

| Water Solubility | Moderately soluble | Affects absorption, formulation, and distribution. |

| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Predicts cell permeability; higher values suggest poorer membrane penetration. |

| pKa (Acidic/Basic) | ~7.9 (Predicted)[6] | Determines the ionization state at physiological pH, affecting solubility and target binding. |

| H-Bond Donors | 1 | Influences binding affinity and solubility. |

| H-Bond Acceptors | 3 | Influences binding affinity and solubility. |

Note: The values in Table 1 are representative outputs from such predictive tools and should be interpreted as estimations.

Pharmacokinetic (ADMET) Profiling

ADMET prediction is a cornerstone of modern computational toxicology and drug discovery, aiming to model the fate of a compound within an organism.[11][12] This phase moves beyond static properties to predict dynamic biological interactions.

Sources

- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 116705-02-3 [chemicalbook.com]

- 7. This compound CAS#: 116705-02-3 [m.chemicalbook.com]

- 8. PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 12. fiveable.me [fiveable.me]

Methodological & Application

Synthetic route to 2-Mercapto-7-methoxy-quinoline-3-carbonitrile from 2-chloro-7-methoxyquinoline-3-carbaldehyde

This comprehensive guide details a robust and efficient two-step synthetic route for the preparation of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile, a valuable scaffold in medicinal chemistry and drug development. The synthesis commences with the readily available 2-chloro-7-methoxyquinoline-3-carbaldehyde and proceeds through a nitrile formation followed by a nucleophilic aromatic substitution. This document provides not only a step-by-step protocol but also delves into the mechanistic rationale and practical considerations essential for successful execution in a research and development setting.

Introduction: The Significance of Quinoline Scaffolds

Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1][2] Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have established them as privileged structures in drug discovery.[3] The target molecule, this compound, incorporates three key functional groups—a thiol, a methoxy ether, and a nitrile—that offer multiple points for further chemical modification, making it an attractive intermediate for the synthesis of novel therapeutic agents.

Synthetic Strategy: A Two-Step Approach

The synthetic pathway from 2-chloro-7-methoxyquinoline-3-carbaldehyde to the desired 2-mercapto-7-methoxyquinoline-3-carbonitrile is conceptualized as a two-stage process. This strategy is designed for efficiency and high yield, leveraging well-established and reliable chemical transformations.

Step 1: Conversion of the Aldehyde to a Nitrile. The initial transformation focuses on the conversion of the aldehyde functional group at the 3-position of the quinoline ring into a nitrile. This is achieved via a two-step, one-pot reaction sequence involving the formation of an intermediate aldoxime, followed by its dehydration.

Step 2: Nucleophilic Aromatic Substitution. The second stage of the synthesis involves the displacement of the chlorine atom at the 2-position of the quinoline ring with a mercapto group. The electron-withdrawing nature of the quinoline ring system facilitates this nucleophilic aromatic substitution (SNAr) reaction.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic scheme.

Mechanistic Insights

Aldehyde to Nitrile Conversion: The conversion of the aldehyde to a nitrile proceeds through an initial condensation reaction with hydroxylamine hydrochloride to form an aldoxime.[4] The subsequent dehydration of the aldoxime to the nitrile can be accomplished using various dehydrating agents, such as thionyl chloride.[5][6] The mechanism involves the activation of the oxime hydroxyl group by the dehydrating agent, followed by an elimination reaction to form the carbon-nitrogen triple bond.

Nucleophilic Aromatic Substitution: The substitution of the 2-chloro group with a mercapto group is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[7] The highly electronegative nitrogen atom in the quinoline ring, along with the electron-withdrawing nitrile group, activates the 2-position towards nucleophilic attack. Sodium hydrosulfide (NaSH) serves as an excellent source of the hydrosulfide nucleophile (SH⁻). The reaction proceeds through a Meisenheimer complex intermediate.

Experimental Protocols

Materials and Instrumentation: All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer, and mass spectrometry data can be obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of 2-chloro-7-methoxyquinoline-3-carbonitrile

This protocol is adapted from established procedures for the conversion of aldehydes to nitriles.[8]

Procedure:

-

To a solution of 2-chloro-7-methoxyquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), add hydroxylamine hydrochloride (1.2 eq).[1]

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate oxime. The progress of the reaction should be monitored by TLC.

-

Once the formation of the oxime is complete, the reaction mixture is cooled in an ice bath.

-

Slowly add a dehydrating agent, such as thionyl chloride (1.5 eq) or acetic anhydride, to the reaction mixture while maintaining the temperature below 10 °C.[5]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete conversion of the oxime to the nitrile.

-

The reaction is quenched by carefully pouring the mixture into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 2-chloro-7-methoxyquinoline-3-carbonitrile.

Self-Validation: The identity and purity of the product should be confirmed by NMR spectroscopy and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of a characteristic nitrile stretch in the IR spectrum would confirm the successful transformation.

Step 2: Synthesis of this compound

This protocol is based on the reported reaction of 2-chloroquinolines with sodium sulfide.[3]

Procedure:

-

In a round-bottom flask, dissolve the 2-chloro-7-methoxyquinoline-3-carbonitrile (1.0 eq) obtained from Step 1 in dry N,N-dimethylformamide (DMF).

-

To this solution, add sodium hydrosulfide (NaSH) (1.5 eq) portion-wise at room temperature. Caution: This reaction may evolve hydrogen sulfide (H₂S) gas, which is highly toxic. This step must be performed in a well-ventilated fume hood.[9][10]

-

The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction is monitored by TLC, observing the disappearance of the starting material.

-

Upon completion, the reaction mixture is poured into ice-water.

-

The solution is then acidified with a dilute acid, such as acetic acid or dilute HCl, to a pH of approximately 5-6. This will precipitate the product.

-

The resulting solid is collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried under vacuum.

-

The crude this compound is typically of sufficient purity for subsequent applications. If necessary, it can be further purified by recrystallization.

Self-Validation: The structure of the final product should be confirmed by NMR and mass spectrometry. The absence of the chlorine atom and the presence of a thiol proton signal (which may be broad or exchangeable with D₂O) in the ¹H NMR spectrum are key indicators of a successful reaction.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-chloro-7-methoxyquinoline-3-carbaldehyde | C₁₁H₈ClNO₂ | 221.64 | Pale yellow solid |

| 2-chloro-7-methoxyquinoline-3-carbonitrile | C₁₁H₇ClN₂O | 218.64 | Off-white to pale yellow solid |

| This compound | C₁₁H₈N₂OS | 216.26 | Yellow solid |

Safety and Handling

-

2-chloro-7-methoxyquinoline-3-carbaldehyde: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hydroxylamine hydrochloride: Can be corrosive and an irritant. Avoid inhalation and contact with skin and eyes.

-

Thionyl chloride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

Sodium hydrosulfide (NaSH): Corrosive and can release toxic hydrogen sulfide gas upon contact with acids or moisture.[11][12] Always handle in a well-ventilated fume hood and have an appropriate quenching agent (e.g., bleach solution) readily available for any potential H₂S release.[9][10] Wear appropriate PPE, including chemical-resistant gloves and eye protection.[13]

Conclusion

The synthetic route outlined in this application note provides a reliable and scalable method for the preparation of this compound. The protocols are straightforward and utilize readily available reagents. By understanding the underlying reaction mechanisms and adhering to the described safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

-

Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-15. [Link]

-

Patel, K. D., & Patel, H. D. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 10-14. [Link]

-

Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]

-

Chang, M. Y., Chen, S. T., & Chang, N. C. (2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

- Tennant, G. (1979). Imines, Nitrones, Nitriles, and Isocyanides. In D. Barton & W. D. Ollis (Eds.), Comprehensive Organic Chemistry (Vol. 2, pp. 385-590). Pergamon.

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium hydrosulfide. [Link]

-

Kumar, A., Gupta, G., & Kumar, V. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(44), 21763-21769. [Link]

-

Hill, J. W. (2013). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Honors Theses. 189. [Link]

-

ron. (2015, June 7). In a nucleophilic substitution reaction, does the other atom to which the nucleophile is bonded matter? Chemistry Stack Exchange. [Link]

-

U.S. Chemical Safety and Hazard Investigation Board. (2004). Sodium hydrosulfide: preventing harm. (Safety Bulletin No. 2003-03-B). [Link]

-

Meshram, H. M., Reddy, P. N., Vishnu, P., & Yadav, J. S. (2004). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Indian Journal of Chemistry - Section B, 43B(12), 2701-2703. [Link]

-

Baijin Group. (2024, December 20). The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS). [Link]

-

Smith, K., & El-Hiti, G. A. (2015). A Safer, Discovery-Based Nucleophilic Substitution Experiment. Journal of Chemical Education, 92(11), 1949-1952. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Hydrosulfide. [Link]

-

Li, J., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(40), 24654-24658. [Link]

-

Staudinger, H., & Freudenberger, H. (1931). Thiobenzophenone. Organic Syntheses, 11, 94. [Link]

-

Organic Chemistry Lab Videos. (2019, February 15). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions [Video]. YouTube. [Link]

Sources

- 1. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide - Google Patents [patents.google.com]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. csb.gov [csb.gov]

- 10. The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS) | Baijin [baijinchemical.com]

- 11. carlroth.com [carlroth.com]

- 12. nj.gov [nj.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Application Note and Protocol for the Purification of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol outlines a robust two-step purification strategy involving column chromatography followed by recrystallization, designed to yield a high-purity product suitable for downstream applications. This guide explains the scientific rationale behind each procedural step, ensuring both methodological clarity and technical expertise.

Introduction: The Significance of this compound

Quinoline derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and bioactive molecules.[1] The specific functionalization of the quinoline scaffold, as seen in this compound, offers a unique combination of chemical properties that are of interest to researchers in oncology, infectious diseases, and materials science. The presence of the mercapto group provides a handle for further chemical modification, while the methoxy and carbonitrile moieties can influence the molecule's solubility, electronic properties, and biological activity.

The synthesis of such polysubstituted quinolines is often achieved through multicomponent reactions like the Friedländer annulation or variations of the Gewald reaction.[2][3][4] These synthetic routes, while efficient, can generate a variety of impurities, including unreacted starting materials, isomers, and polymeric byproducts. Therefore, a robust and reproducible purification protocol is paramount to obtaining a well-characterized compound for reliable experimental results.

This application note details a purification protocol that has been optimized to address the specific chemical nature of this compound, taking into account the potential for tautomerism of the 2-mercaptoquinoline moiety and the basicity of the quinoline nitrogen.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior during purification and for its characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂OS | [5] |

| Molecular Weight | 216.26 g/mol | [5] |

| Predicted Boiling Point | 350.7±52.0 °C | [5] |

| Predicted Density | 1.36±0.1 g/cm³ | [5] |

| Predicted pKa | 7.94±0.40 | [5] |

Purification Workflow Overview

The purification of crude this compound is a two-stage process designed to first separate the target compound from bulk impurities by flash column chromatography, followed by a final polishing step of recrystallization to achieve high purity.

Caption: Purification workflow for this compound.

Detailed Experimental Protocols

Pre-Purification: Workup of the Crude Reaction Mixture

Following the synthesis, which is often a one-pot multicomponent reaction, the crude product must be isolated from the reaction solvent and inorganic salts.

Protocol:

-

Upon completion of the reaction, cool the reaction mixture to room temperature.

-

If the reaction was performed in a high-boiling solvent (e.g., DMF or toluene), reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Add distilled water to the concentrated reaction mixture to precipitate the crude product.

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, washing thoroughly with water to remove any water-soluble impurities and salts.

-

Dry the crude solid in a vacuum oven at 40-50 °C to a constant weight.

Rationale: This initial workup is crucial for removing the bulk of the reaction solvent and any inorganic reagents or byproducts, which could interfere with the subsequent chromatographic purification. Water is an effective anti-solvent for many organic compounds synthesized in polar aprotic solvents.

Step 1: Flash Column Chromatography

Flash column chromatography is employed to separate the target compound from unreacted starting materials and closely related impurities. The basic nature of the quinoline nitrogen can lead to tailing on standard silica gel; therefore, the use of a mobile phase containing a small amount of a basic modifier is recommended.

Materials:

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Triethylamine (reagent grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Protocol:

-

TLC Analysis: Before performing the column, determine the optimal solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. Spot the crude product on a TLC plate and develop it in various solvent systems (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The ideal system will give a well-separated spot for the product with an Rf value of approximately 0.2-0.3.

-

Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate with 0.5% triethylamine). Pour the slurry into a glass column and allow it to pack under a gentle flow of the eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

-

Elution: Elute the column with the chosen mobile phase, collecting fractions in test tubes. Monitor the separation by TLC.

-

Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

Rationale: The addition of a small percentage of triethylamine to the mobile phase neutralizes the acidic silanol groups on the silica gel surface, preventing strong interactions with the basic quinoline nitrogen and thus minimizing peak tailing. Adsorbing the sample onto silica gel before loading ensures a more uniform application to the column, leading to better separation.

Step 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity by removing minor impurities that may have co-eluted during chromatography. The choice of solvent is critical for successful recrystallization.

Materials:

-

Ethanol (reagent grade)

-

Activated charcoal (optional)

Protocol:

-

Solvent Selection: Based on the polarity of the target molecule, a polar protic solvent like ethanol is a good starting point. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

-

Dissolution: Place the solid obtained from the pooled column fractions into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[6]

-

Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol. Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50 °C) to remove any residual solvent.

Rationale: Slow cooling allows for the formation of a well-ordered crystal lattice, which excludes impurity molecules. Using a minimal amount of hot solvent is key to maximizing the yield of the recrystallized product. Washing the collected crystals with cold solvent removes any surface impurities without significantly dissolving the product.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): A single spot should be observed in an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): A single sharp peak should be observed. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic acid or phosphoric acid modifier) is a suitable starting point for method development.[7]

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS): These techniques will confirm the chemical structure and identify any remaining impurities.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Quinoline derivatives can be harmful if swallowed, and may cause skin and eye irritation.[8]

-

Handle all organic solvents with care as they are flammable.

Conclusion

The protocol described herein provides a reliable and reproducible method for the purification of this compound from a crude synthetic mixture. By employing a systematic approach of flash column chromatography followed by recrystallization, researchers can obtain a high-purity compound essential for accurate and meaningful scientific investigation. The rationale provided for each step empowers the user to troubleshoot and adapt the protocol as needed for similar quinoline derivatives.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Shaabani, A., Ghasemi, E., & Ghadami, V. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.

- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.

- He, Y., et al. (2007). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.

- Reddy, C. R., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Chemische Berichte, 99(1), 94-100.

- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.

- Ito, Y., et al. (2007). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.

- Google Patents. (n.d.). US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78666, 7-Methoxyquinoline. Retrieved from [Link]

- Hernandez-Vazquez, E., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 7001.

- Zare, A., et al. (2018). Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst.

-

SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.

-

ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

- Kamal, A., et al. (2012). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions.

- Hernandez-Vazquez, E., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 7001.

- Mandal, A., & Taleb, A. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(30), 6146-6167.

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.

- ResearchGate. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2064010, 2-Chloro-7-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

- Reddy, B. V. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1740.

- Ciamala, K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.

-

LookChem. (n.d.). Cas 52507-57-0,2-Mercapto-7-Methoxy-4-Methylquinoline, 96%. Retrieved from [Link]

-

Semantic Scholar. (n.d.). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/. Retrieved from [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound | 116705-02-3 [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Evaluation of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile Against Cancer Cell Lines

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities, including anticancer properties.[1][2] Quinoline derivatives exert their cytotoxic effects through diverse mechanisms of action, such as inhibiting topoisomerases, disrupting tubulin polymerization, inducing apoptosis, and modulating key signaling pathways that are often dysregulated in cancer.[1][3][4][5] Their ability to intercalate with DNA and interfere with cellular replication machinery has made them a focal point in the development of novel chemotherapeutic agents.[6] This document provides a detailed guide for the in vitro evaluation of a specific novel compound, 2-Mercapto-7-methoxy-quinoline-3-carbonitrile, outlining a logical, tiered approach to characterize its cytotoxic and mechanistic profile against various cancer cell lines.

Compound Profile: this compound

-

Structure:

-

Chemical structure image would be placed here in a full document.

-

-

IUPAC Name: this compound

-

CAS Number: 116705-02-3[7]

-

Molecular Formula: C₁₁H₈N₂OS

-

Molecular Weight: 216.26 g/mol

-

Rationale for Investigation: The presence of the methoxy group at the 7-position and the mercapto and carbonitrile groups at the 2- and 3-positions, respectively, suggests potential for unique interactions with biological targets. The electron-donating and withdrawing nature of these substituents can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for anticancer screening.

Tier 1: Primary Cytotoxicity Screening

The initial step is to determine the compound's general cytotoxic effect across a panel of cancer cell lines representing different tumor types. This allows for the identification of sensitive cell lines and the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency. We will employ two robust and widely accepted cytotoxicity assays: the MTT and SRB assays.

Rationale for Method Selection

-

MTT Assay: This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. It is a reliable indicator of cellular health and proliferation.

-

SRB Assay: The Sulforhodamine B (SRB) assay is based on the ability of the SRB dye to bind to protein components of cells fixed to a culture plate.[8] Since the binding is stoichiometric, the amount of extracted dye is directly proportional to the total cellular protein mass, providing a stable and sensitive measure of cell number.[8][9]

Experimental Workflow: Cytotoxicity Screening

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methods.[10][11][12]

-

Cell Plating: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[11]

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is based on the NCI-60 screen methodology.[8][9]

-

Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 15-30 minutes.[9]

-

Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.[9]

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Reading: Measure the absorbance at 540 nm.[8]

Hypothetical Data Presentation: IC50 Values

The following table presents plausible IC50 values derived from the primary screening, which will guide our subsequent mechanistic investigations.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| A549 | Lung Carcinoma | 12.3 |

| HeLa | Cervical Carcinoma | 7.9 |

| HepG2 | Hepatocellular Carcinoma | 25.1 |

| HEK293 | Normal Human Kidney | > 100 |

Interpretation: The hypothetical data suggests that this compound exhibits potent cytotoxic activity against MCF-7 and HeLa cell lines, with moderate activity against A549 cells. The high IC50 value against the non-cancerous HEK293 cell line indicates a degree of selectivity for cancer cells. Based on this, we will proceed with mechanistic studies in the MCF-7 cell line.

Tier 2: Mechanistic Elucidation

Following the identification of potent activity, the next crucial step is to understand how the compound induces cell death. We will investigate its effects on apoptosis and the cell cycle.

Rationale for Method Selection

-

Apoptosis Assay (Annexin V/PI Staining): Apoptosis is a primary mechanism of action for many anticancer drugs.[4] During early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.[13][14] Co-staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[13]

-

Cell Cycle Analysis (PI Staining): Many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cell division and leading to apoptosis.[3] Propidium Iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[15] Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle.[16][17]

Experimental Workflow: Apoptosis and Cell Cycle Analysis

Caption: Parallel workflows for apoptosis and cell cycle analysis.

Protocol 3: Apoptosis Detection by Annexin V-FITC and PI Staining

This protocol is based on standard, widely used methodologies.[13][18]

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Treat with the determined IC50 concentration (8.5 µM) of the compound for 24 and 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells twice with cold PBS.

-

Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[18]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 4: Cell Cycle Analysis by PI Staining

This protocol is a standard procedure for cell cycle analysis.[15][20][21]

-

Cell Culture and Treatment: Follow step 1 from the apoptosis protocol.

-

Cell Harvesting: Collect all cells and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise and incubate for at least 2 hours at 4°C.

-

Washing: Centrifuge the fixed cells and wash once with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.[20]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Tier 3: Target Validation and Pathway Analysis

Based on the findings from Tier 2, further experiments can be designed to pinpoint the molecular targets. Quinoline derivatives are known to affect key signaling pathways like PI3K/AKT and MAPK.[5][22] Western blotting can be used to assess the phosphorylation status and expression levels of key proteins within these pathways.

Protocol 5: Western Blotting for Signaling Pathway Proteins

This is a generalized protocol that should be optimized for specific antibodies.[23][24]

-

Protein Extraction: Treat MCF-7 cells with the IC50 concentration of the compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, PARP, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Potential Signaling Pathway Involvement

Caption: Hypothesized mechanisms of action for the compound.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound as a potential anticancer agent. The tiered approach, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies, ensures a logical and efficient evaluation process. The provided protocols are robust, widely validated, and serve as a strong foundation for researchers in drug discovery. Positive results from this workflow would justify further investigation, including in vivo efficacy studies in animal models, detailed toxicology assessments, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

References

- Jain, C. K., Sharma, A., & Singh, B. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 98(9), 100118.

- Amrithanjali G., Gisna Shaji, Swathykrishna C.S, & Dr. Arun Kumar R. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.

- El Rayes, S. M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

-

Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. [Link]

-

Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

-

Patel, R. V., et al. (2016). Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. Letters in Drug Design & Discovery, 13(6), 543-552. [Link]

-

Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

-

Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(18), e4163. [Link]

-

El Rayes, S. M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]

-

Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. [Link]

-

National Cancer Institute. (2024). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. National Cancer Institute. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]

- Google Patents. (n.d.). US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles.

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

-

Alqasoumi, S. I., et al. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 19(24), 6939-6942. [Link]

-

Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol. protocols.io. [Link]

-

Tiaris Biosciences. (2024). SRB Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

-

Martinez, R., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and in Silico Studies. Molecules, 26(22), 7001. [Link]

-

Kumar, A., et al. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. New Journal of Chemistry, 44(33), 14247-14256. [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

Kumar, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Delivery, 19(1), 2-4. [Link]

-

O'Brien, J., et al. (2000). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(1), 1-3. [Link]

-

Piaz, V. D., et al. (2000). Synthesis and biological evaluation of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives, a novel group of anticancer agents active on a multidrug resistant cell line. Il Farmaco, 55(5), 357-366. [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. National Center for Biotechnology Information. [Link]

-

Smalley, K. S. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 121-131. [Link]

-

Mandal, A., & Taleb, A. (2022). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 20(22), 4471-4491. [Link]

-

Kumar, R. R., et al. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 119(4), 333-338. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 6. ijmphs.com [ijmphs.com]

- 7. This compound | 116705-02-3 [chemicalbook.com]

- 8. canvaxbiotech.com [canvaxbiotech.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. atcc.org [atcc.org]

- 11. MTT (Assay protocol [protocols.io]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. miltenyibiotec.com [miltenyibiotec.com]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 19. bdbiosciences.com [bdbiosciences.com]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medium.com [medium.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Investigating the Antibacterial Activity of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile against Gram-Positive Bacteria

Introduction: The Quinoline Scaffold and the Promise of Novel Antibacterial Agents

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including potent antibacterial action.[2] The relentless rise of antimicrobial resistance, particularly among Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), necessitates the urgent exploration of novel chemical entities.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the antibacterial activity of a specific quinoline derivative, 2-Mercapto-7-methoxy-quinoline-3-carbonitrile, against Gram-positive bacteria.

While specific data on this particular compound is not yet prevalent in published literature, its structural motifs—the quinoline-3-carbonitrile and the 2-mercapto group—are present in compounds with known antibacterial properties.[4] For instance, various quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their potential as antibacterial agents, with some showing promising activity.[4] The strategic approach outlined herein is therefore based on established protocols for analogous compounds, providing a robust framework for a thorough investigation. This guide emphasizes not just the "how" but the "why" of experimental design, ensuring a scientifically rigorous evaluation of this promising compound.

Part 1: Initial Screening and Potency Determination

The first critical step in evaluating a new potential antibacterial agent is to determine its potency. The Minimum Inhibitory Concentration (MIC) is the gold standard for this, representing the lowest concentration of a compound that prevents visible growth of a microorganism.[5][6]

Rationale for MIC Determination

The MIC value is a fundamental quantitative measure of a compound's in vitro antibacterial activity. It allows for direct comparison with existing antibiotics and other novel compounds. Furthermore, it informs the concentration range for subsequent, more detailed mechanistic and kinetic studies. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[7]

Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, clinical isolates of MRSA)

-

Reference antibiotics (e.g., Vancomycin, Daptomycin)[3]

-

Sterile DMSO (for stock solution)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO. The final concentration of DMSO in the assay should not exceed 0.5% to avoid solvent-induced toxicity.[3]

-

Bacterial Inoculum Preparation: From a fresh overnight culture, prepare a bacterial suspension in sterile saline or CAMHB and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. A typical concentration range to screen would be from 128 µg/mL to 0.125 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include the following controls in every plate:

-

Growth Control: Wells with only CAMHB and the bacterial inoculum.

-

Sterility Control: Wells with only CAMHB.

-

Positive Control: A serial dilution of a reference antibiotic.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[6][9]

Data Presentation: Summarizing MIC Values

A clear and concise presentation of MIC data is crucial for interpretation and comparison.

| Gram-Positive Strain | ATCC Number/Isolate ID | This compound MIC (µg/mL) | Reference Antibiotic (e.g., Vancomycin) MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | [Experimental Value] | [Experimental Value] |

| Enterococcus faecalis | ATCC 29212 | [Experimental Value] | [Experimental Value] |

| MRSA | Clinical Isolate 1 | [Experimental Value] | [Experimental Value] |

| VRE | Clinical Isolate 2 | [Experimental Value] | [Experimental Value] |

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 2: Characterizing the Antibacterial Effect: Bacteriostatic vs. Bactericidal

Once the MIC is established, the next logical step is to understand the nature of the antibacterial activity. Does the compound merely inhibit bacterial growth (bacteriostatic), or does it actively kill the bacteria (bactericidal)? This is determined through a time-kill kinetics assay.[10]

Rationale for Time-Kill Kinetics

Time-kill assays provide a dynamic view of the antibacterial effect over time.[11] This is crucial for understanding how quickly a compound acts and whether its effect is concentration-dependent. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[10]

Protocol: Time-Kill Kinetic Assay

Materials:

-

Materials from the MIC assay

-

Sterile flasks or tubes for larger volume cultures

-

Sterile saline for serial dilutions

-

Agar plates (e.g., Tryptic Soy Agar)

-

Shaking incubator

Procedure:

-

Culture Preparation: Prepare a logarithmic phase bacterial culture in CAMHB.

-

Exposure: In separate flasks, expose the bacterial culture to this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.[12] Include a growth control (no compound).

-

Sampling: At defined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw aliquots from each flask.[12]

-

Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates to determine the number of viable bacteria (CFU/mL).

-

Incubation and Counting: Incubate the plates overnight and count the colonies.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration.

Data Presentation: Visualizing Time-Kill Curves

The results of a time-kill assay are best presented as a graph. A hypothetical example is shown below.

| Time (hours) | Growth Control (log₁₀ CFU/mL) | MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |

| 0 | 5.70 | 5.70 | 5.70 | 5.70 |

| 2 | 6.50 | 5.50 | 5.20 | 4.80 |

| 4 | 7.30 | 5.30 | 4.50 | 3.90 |

| 6 | 8.10 | 5.10 | 3.80 | 3.10 |

| 8 | 8.90 | 4.90 | 3.10 | 2.50 |

| 24 | 9.50 | 4.80 | <2.00 | <2.00 |

Experimental Workflow for Time-Kill Kinetics

Caption: Workflow for Time-Kill Kinetic Assay.

Part 3: Investigating the Mechanism of Action

Understanding how a compound exerts its antibacterial effect is paramount for its development as a therapeutic. Many quinolone-based antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2][13]

Rationale for DNA Gyrase Inhibition Assay

Given the quinoline scaffold of this compound, investigating its effect on DNA gyrase is a logical starting point for mechanistic studies.[4][14] DNA gyrase introduces negative supercoils into DNA, a process vital for bacterial DNA replication and transcription.[15] Inhibition of this enzyme leads to bacterial cell death.

Protocol: DNA Gyrase Supercoiling Assay

This assay can be performed using commercially available kits.[16]

Materials:

-

This compound

-

DNA gyrase enzyme (e.g., from E. coli or S. aureus)

-

Relaxed plasmid DNA (substrate)

-

Assay buffer

-

ATP

-

Reference inhibitor (e.g., Ciprofloxacin)

-

Agarose gel electrophoresis system

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or reference inhibitor.

-

Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a "no enzyme" control and a "no inhibitor" control.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a specified time (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

-

Agarose Gel Electrophoresis: Load the reaction mixtures onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with a DNA stain and visualize it under UV light. The supercoiled DNA will migrate faster through the gel than the relaxed DNA. Inhibition of the enzyme will result in a decrease in the amount of supercoiled DNA.

Data Interpretation

The results are analyzed by observing the bands on the agarose gel. A decrease in the intensity of the supercoiled DNA band with increasing concentrations of the test compound indicates inhibition of DNA gyrase. The concentration at which 50% of the supercoiling activity is inhibited (IC₅₀) can be determined.[14]

Potential Mechanism of Action Pathway

Sources

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. m.youtube.com [m.youtube.com]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. emerypharma.com [emerypharma.com]

- 11. actascientific.com [actascientific.com]

- 12. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Bacterial DNA gyrase assay kits [profoldin.com]

Evaluating the Antimicrobial Potential of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Quinoline Scaffolds in Antimicrobial Research

The quinoline ring system is a foundational scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2] The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical entities, and quinoline-3-carbonitrile derivatives, in particular, have garnered significant interest for their potential as antibacterial and antifungal agents.[2] This document provides a comprehensive guide for the evaluation of the antimicrobial spectrum of a specific novel compound, 2-Mercapto-7-methoxy-quinoline-3-carbonitrile. While extensive public data on this particular molecule is limited, this guide outlines the established methodologies and logical frameworks for its systematic investigation, drawing upon the broader knowledge of quinoline-based antimicrobials.

The core structure of quinoline has been successfully modified to produce compounds active against a range of pathogens, with some derivatives targeting critical bacterial enzymes like DNA gyrase.[3] Others have been shown to disrupt the bacterial cell membrane.[4] The addition of various functional groups to the quinoline nucleus can significantly modulate the antimicrobial activity, spectrum, and even the mechanism of action.[1] Therefore, a thorough and systematic evaluation of this compound is a critical step in determining its potential clinical utility.

This guide will detail the essential protocols for determining the antimicrobial profile of this compound, from initial screening to more in-depth mechanistic studies.

Phase 1: Primary Screening and Determination of Minimum Inhibitory Concentration (MIC)

The initial step in assessing any potential antimicrobial is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5]

Rationale for Microbial Panel Selection

The choice of microorganisms for initial screening should be broad, encompassing representatives from different categories to establish the compound's spectrum of activity. A recommended panel would include:

-

Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA), Bacillus subtilis, Enterococcus faecalis.

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

-

Fungi: Candida albicans, Aspergillus niger.

Protocol for Broth Microdilution MIC Assay

The broth microdilution method is a standardized and widely accepted technique for MIC determination.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth and solvent)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of this compound.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to cover a wide range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the diluted compound.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Presentation: Summarizing MIC Values

The results of the MIC assay should be presented in a clear and concise table for easy comparison.

| Microorganism | Strain | Gram Stain/Fungal Type | MIC (µg/mL) of this compound |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | [Experimental Value] |

| Escherichia coli | ATCC 25922 | Gram-negative | [Experimental Value] |

| Candida albicans | ATCC 90028 | Yeast | [Experimental Value] |

| ... | ... | ... | ... |